methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a carboxylate ester group attached to the pyrazole ring. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole derivatives with higher oxidation states.
Reduction: Formation of alcohols or other reduced derivatives of the pyrazole ring.
Scientific Research Applications
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The bromine atom and carboxylate ester group can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can undergo specific chemical reactions not possible with other halogens. The trifluoroethyl group also imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-15-6(14)5-4(8)2-13(12-5)3-7(9,10)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKCEPESNRRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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